4-ethoxy-N-(7-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-6-yl)benzamide 4-ethoxy-N-(7-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-6-yl)benzamide
Brand Name: Vulcanchem
CAS No.: 942003-60-3
VCID: VC6861416
InChI: InChI=1S/C16H15N3O3S/c1-3-22-12-6-4-11(5-7-12)14(20)18-13-10(2)17-16-19(15(13)21)8-9-23-16/h4-9H,3H2,1-2H3,(H,18,20)
SMILES: CCOC1=CC=C(C=C1)C(=O)NC2=C(N=C3N(C2=O)C=CS3)C
Molecular Formula: C16H15N3O3S
Molecular Weight: 329.37

4-ethoxy-N-(7-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-6-yl)benzamide

CAS No.: 942003-60-3

Cat. No.: VC6861416

Molecular Formula: C16H15N3O3S

Molecular Weight: 329.37

* For research use only. Not for human or veterinary use.

4-ethoxy-N-(7-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-6-yl)benzamide - 942003-60-3

Specification

CAS No. 942003-60-3
Molecular Formula C16H15N3O3S
Molecular Weight 329.37
IUPAC Name 4-ethoxy-N-(7-methyl-5-oxo-[1,3]thiazolo[3,2-a]pyrimidin-6-yl)benzamide
Standard InChI InChI=1S/C16H15N3O3S/c1-3-22-12-6-4-11(5-7-12)14(20)18-13-10(2)17-16-19(15(13)21)8-9-23-16/h4-9H,3H2,1-2H3,(H,18,20)
Standard InChI Key XRIDEGLPVBTZGC-UHFFFAOYSA-N
SMILES CCOC1=CC=C(C=C1)C(=O)NC2=C(N=C3N(C2=O)C=CS3)C

Introduction

4-Ethoxy-N-(7-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-6-yl)benzamide is a heterocyclic compound that belongs to the thiazolo[3,2-a]pyrimidine family. These compounds are known for their diverse biological activities and pharmaceutical relevance. The structure combines a benzamide moiety with a thiazolo[3,2-a]pyrimidine core, which is further functionalized with an ethoxy group and a methyl substituent.

Structural Features

The molecular structure of this compound includes:

  • Thiazolo[3,2-a]pyrimidine Core: A fused heterocyclic system containing sulfur and nitrogen atoms.

  • Benzamide Group: A benzene ring attached to an amide functional group.

  • Ethoxy Substitution: An ethoxy group (-OCH2CH3) attached to the benzene ring.

  • Methyl Substitution: A methyl group located at the 7-position of the thiazolo[3,2-a]pyrimidine ring.

These structural features contribute to the compound's chemical reactivity and potential biological activity.

Synthesis

The synthesis of thiazolo[3,2-a]pyrimidine derivatives typically involves multi-component reactions (MCRs), which are efficient and versatile methods for constructing complex molecules. The general synthetic route for this compound may include:

  • Starting Materials:

    • A substituted benzoyl chloride or benzamide derivative.

    • A thioamide or related sulfur-containing precursor.

    • Ethanol or ethyl halides for ethoxy group introduction.

  • Reaction Conditions:

    • Use of catalysts such as acetic acid or bases like sodium acetate.

    • Heating under reflux in solvents like ethanol or acetonitrile.

  • Characterization Techniques:

    • Nuclear Magnetic Resonance (NMR): To confirm proton and carbon environments.

    • Mass Spectrometry (MS): For molecular weight verification.

    • Infrared Spectroscopy (IR): To identify functional groups.

Biological Significance

Thiazolo[3,2-a]pyrimidine derivatives, including this compound, have been studied extensively for their pharmacological properties:

  • Antimicrobial Activity:

    • Effective against Gram-positive and Gram-negative bacteria due to its ability to interfere with microbial enzymes.

  • Anticancer Potential:

    • The fused heterocyclic structure can interact with DNA or enzymes involved in cell proliferation.

  • Anti-inflammatory Properties:

    • Likely mediated through inhibition of key inflammatory mediators such as cyclooxygenase (COX) or lipoxygenase (LOX).

Analytical Data

Below is a hypothetical table summarizing the analytical data for 4-ethoxy-N-(7-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-6-yl)benzamide:

Analytical MethodObservation/Result
Molecular FormulaC15H14N4O3S
Molecular Weight~330 g/mol
IR SpectroscopyPeaks at ~1700 cm⁻¹ (C=O stretch), ~1200 cm⁻¹ (C-O stretch)
1H NMRSignals for aromatic protons (~7–8 ppm), ethoxy group (~1–4 ppm)
Mass SpectrometryMolecular ion peak at m/z ~330

Potential Applications

The compound holds promise in several fields:

  • Drug Development:

    • As a scaffold for designing antimicrobial or anticancer agents.

  • Material Science:

    • Could be explored for use in organic electronics due to its heterocyclic nature.

  • Biological Probes:

    • Useful in studying enzyme inhibition mechanisms.

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